

An In-Depth Technical Guide to (Rac)-Rotigotine (CAS Number: 92206-54-7)

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Compound of Interest

Compound Name: (Rac)-Rotigotine

Cat. No.: B1215112

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Rotigotine, with the CAS number 92206-54-7, is the racemic mixture of Rotigotine. Rotigotine itself is a non-ergoline dopamine agonist, primarily known for its therapeutic applications in Parkinson's disease and restless legs syndrome.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and key experimental methodologies associated with **(Rac)-Rotigotine**, intended to serve as a valuable resource for the scientific community.

Physicochemical Properties

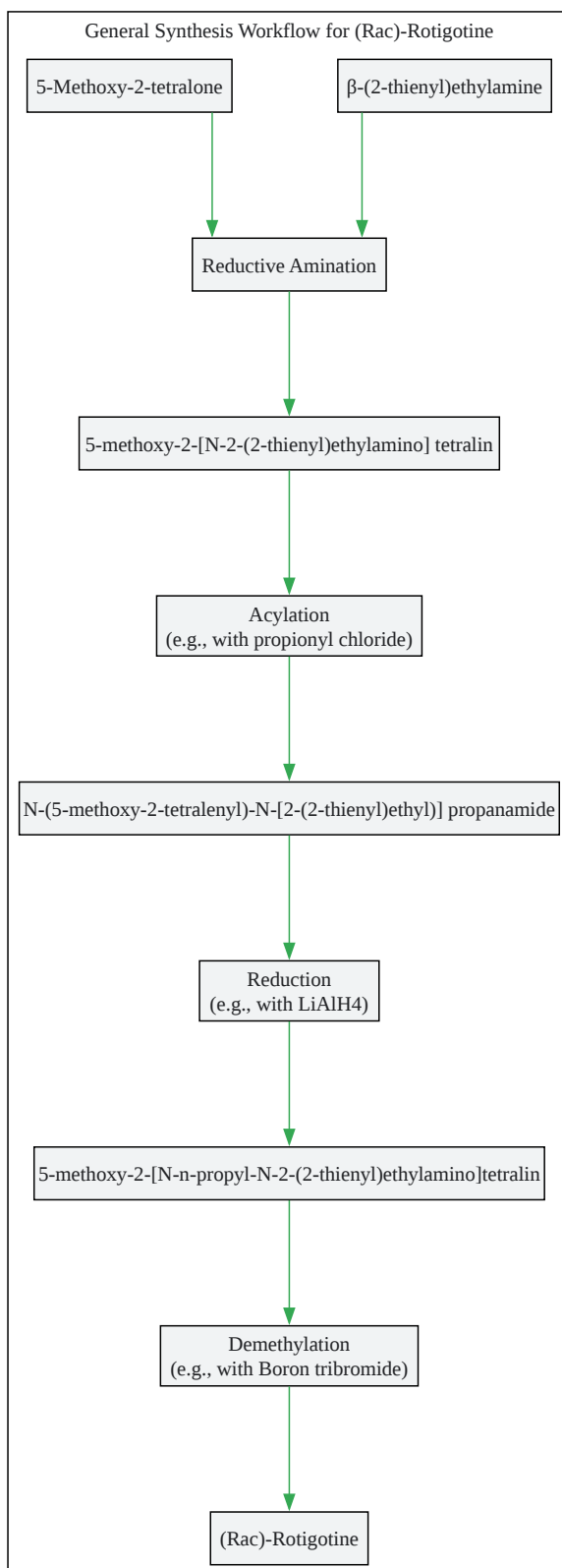
(Rac)-Rotigotine is a synthetic compound belonging to the tetralin class of chemicals.[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	92206-54-7	[4] [5] [6]
Molecular Formula	C ₁₉ H ₂₅ NOS	[5]
Molecular Weight	315.47 g/mol	[5]
Chemical Name	6-{propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol	[1]
Appearance	Solid	[3]
LogP	4.70	[7]
Water Solubility	0.009 g/L	[7]

Synthesis

The synthesis of racemic Rotigotine can be achieved through various routes. A common approach involves the reaction of 5-methoxy-2-tetralone with β -(2-thienyl)ethylamine, followed by reduction, acylation, another reduction, and finally demethylation to yield the final product.[\[8\]](#)

A generalized synthetic workflow is depicted below:



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A generalized synthetic pathway for **(Rac)-Rotigotine**.

Alternative synthetic strategies have also been described, aiming to improve yield and purity.[8][9][10]

Pharmacology

Mechanism of Action

(Rac)-Rotigotine is a non-selective dopamine receptor agonist with high affinity for D2, D3, and D1 dopamine receptors.[1] It also exhibits activity as a partial agonist at the 5-HT1A receptor and as an antagonist at the α 2B-adrenergic receptor.[1] The agonistic activity at dopamine receptors is believed to be the primary mechanism underlying its therapeutic effects in dopamine-deficient conditions like Parkinson's disease.

The binding affinities (K_i) of Rotigotine for various receptors are summarized below:

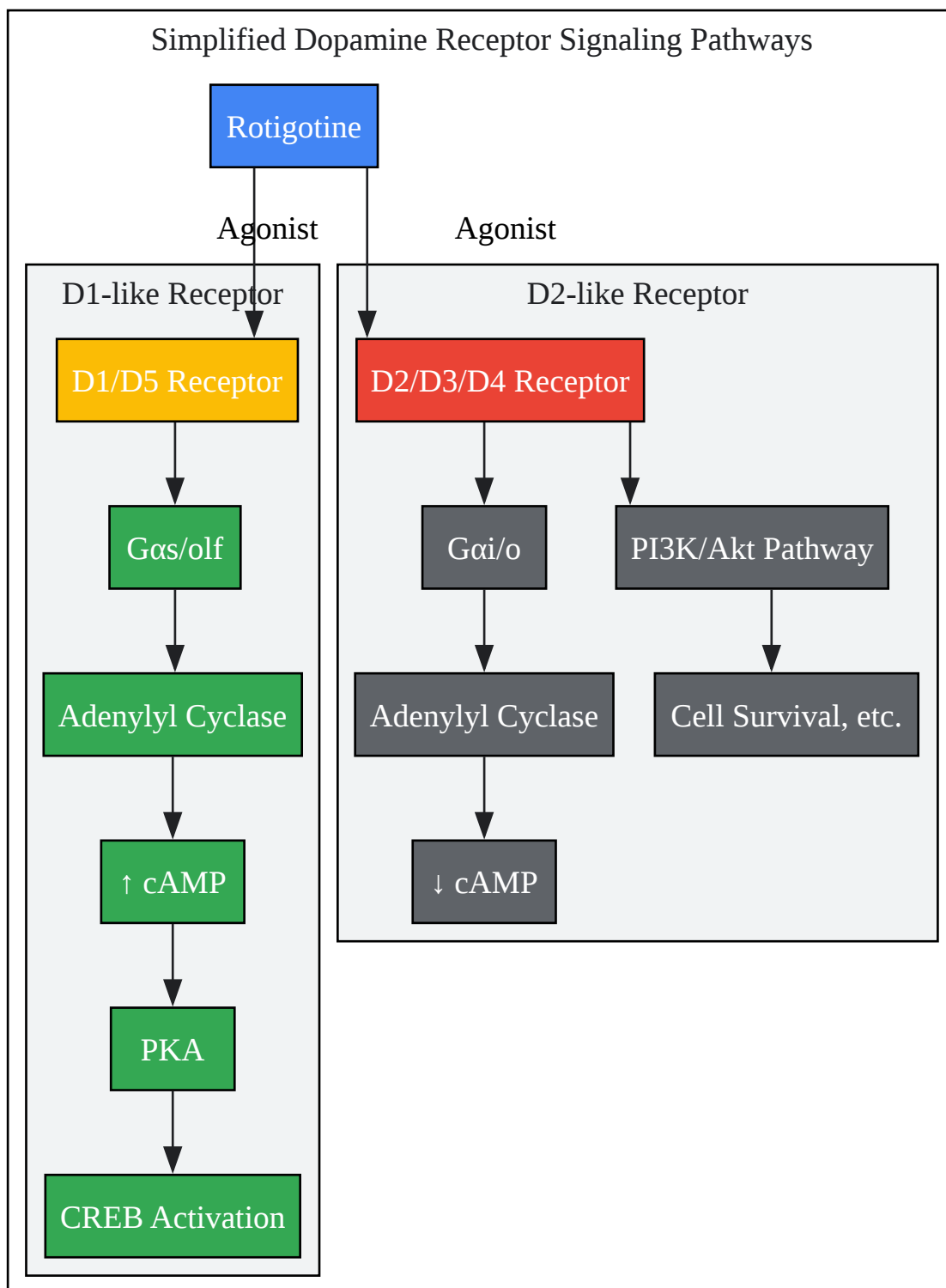
Receptor Subtype	Binding Affinity (K_i , nM)	Reference(s)
Dopamine D3	0.71	[6]
Dopamine D2, D5, D4	4-15	[6]
Dopamine D1	83	[6]
5-HT1A	30	[11]
α 2B-adrenergic	27	[11]

Pharmacodynamics

Functionally, Rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors.[11] The activation of these receptors initiates downstream signaling cascades. For D1-like receptors (D1 and D5), this typically involves the activation of adenylyl cyclase through Gas/olf, leading to an increase in intracellular cyclic AMP (cAMP).[12] D2-like receptors (D2, D3, and D4), on the other hand, are coupled to Gai/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[12]

Furthermore, D2 receptor activation can also trigger cAMP-independent signaling pathways, including the PI3K/Akt pathway, which is implicated in cell survival and other cellular processes.[13][14][15]

A simplified representation of the primary signaling pathways is shown below:



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Primary signaling pathways of Rotigotine.

Pharmacokinetics

Rotigotine is formulated for transdermal delivery, which allows for continuous drug administration over a 24-hour period, maintaining stable plasma concentrations.^{[2][16]} Key pharmacokinetic parameters are presented in the table below.

Parameter	Value	Reference(s)
Bioavailability (transdermal)	~37%	^{[11][16]}
Time to steady-state	1-2 days	^{[11][16]}
Apparent Volume of Distribution	>2500 L	^{[11][16]}
Total Body Clearance	300-600 L/h	^{[11][16]}
Elimination	Primarily as sulfated and glucuronidated conjugates in urine and feces	^{[11][16]}

Pharmacokinetic studies have shown dose-proportionality up to supratherapeutic doses.^[16]^[17] The pharmacokinetic profile is not significantly influenced by age, sex, ethnicity, or moderate renal or hepatic impairment.^[16]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. A general protocol for a competitive binding assay is outlined below.

Objective: To determine the inhibitory constant (K_i) of **(Rac)-Rotigotine** for a specific dopamine receptor subtype.

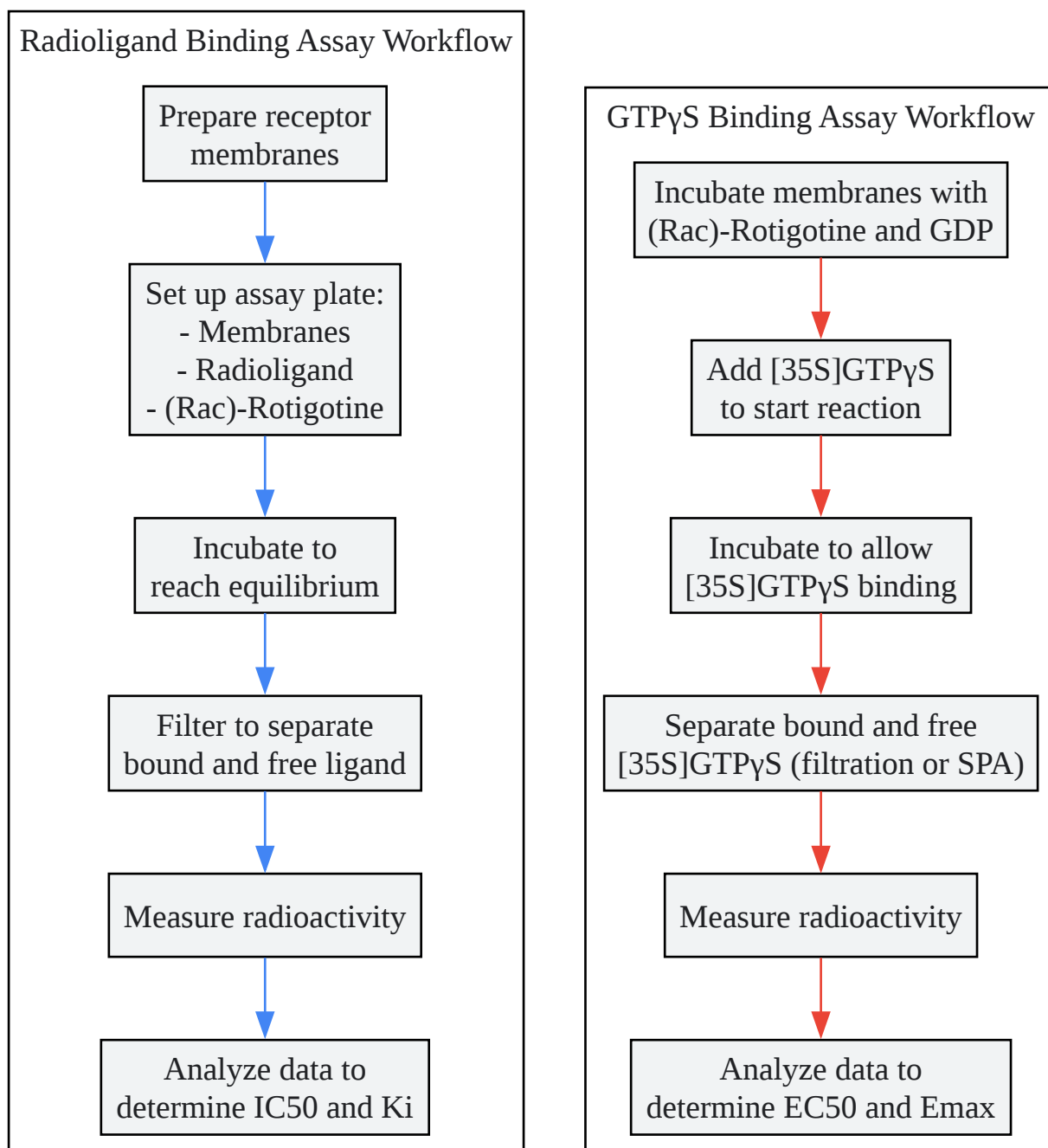
Materials:

- Cell membranes expressing the dopamine receptor of interest.

- Radiolabeled ligand (e.g., [^3H]Spiperone for D2-like receptors).
- Unlabeled **(Rac)-Rotigotine**.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).
- 96-well plates.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter and fluid.

Procedure:

- Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor.[\[18\]](#)
- Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled **(Rac)-Rotigotine**. Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known antagonist).[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[\[19\]](#)
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[\[18\]](#)[\[19\]](#)
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[\[18\]](#)
- Data Analysis: Calculate the specific binding at each concentration of **(Rac)-Rotigotine**. Plot the data and use non-linear regression to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation.[\[20\]](#)



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